molecular formula C14H22O4 B7767250 Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl-

Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl-

Cat. No.: B7767250
M. Wt: 254.32 g/mol
InChI Key: PJAHPEXZNWUNLF-NFLJZBCPSA-N
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Description

Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- is an organic compound with the molecular formula C14H22O4 It is characterized by the presence of two acetoxy groups and two methyl groups attached to a diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- typically involves the acetylation of 2,6-dimethyl-2,6-octadiene-1,8-diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 2,6-dimethyl-2,6-octadiene-1,8-diol.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and form the corresponding diol. This diol can further participate in various biochemical pathways, influencing cellular processes and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-2,6-octadiene-1,8-diol: The parent diol compound without acetoxy groups.

    2,6-Dimethyl-2,6-octadiene: A simpler diene structure without hydroxyl or acetoxy groups.

    2,6-Dimethyl-2,6-octadienyl acetate: A monoacetate derivative.

Uniqueness

Octa-2,6-diene, 1,8-diacetoxy-2,6-dimethyl- is unique due to the presence of two acetoxy groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.

Properties

IUPAC Name

[(2E,6E)-8-acetyloxy-3,7-dimethylocta-2,6-dienyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-11(8-9-17-13(3)15)6-5-7-12(2)10-18-14(4)16/h7-8H,5-6,9-10H2,1-4H3/b11-8+,12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAHPEXZNWUNLF-NFLJZBCPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC(=O)C)CCC=C(C)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC(=O)C)/CC/C=C(\C)/COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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